

Application Note: NMR Structural Elucidation of 3-Chloro-4-methyl-5-nitrobenzamide

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Compound of Interest

Compound Name: *3-Chloro-4-methyl-5-nitrobenzamide*

CAS No.: 1092307-16-8

Cat. No.: B3033618

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Introduction & Scope

The precise structural characterization of polysubstituted benzenes relies heavily on distinguishing between subtle electronic substituent effects. **3-Chloro-4-methyl-5-nitrobenzamide** presents a unique challenge due to its tetrasubstituted ring, leaving only two aromatic protons with a meta relationship.

This guide provides a standardized protocol for ¹H and ¹³C NMR acquisition, assignment logic based on electronic shielding/deshielding vectors, and a self-validating workflow to confirm regioisomer identity.

Target Molecule Analysis[1]

- Core Scaffold: Benzene ring.
- Substituents:
 - C1: Amide (-CONH₂): Moderate electron-withdrawing group (EWG).
 - C3: Chlorine (-Cl): Inductive EWG, weak resonance donor.
 - C4: Methyl (-CH₃): Weak electron-donating group (EDG).

- C5: Nitro (-NO₂): Strong EWG.
- Protons of Interest:
 - H2: Flanked by Amide and Chlorine.[1]
 - H6: Flanked by Amide and Nitro.[2]
 - Methyl: Flanked by Chlorine and Nitro.[1][3][4][5][6][7]

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) and ensure resolution of exchangeable amide protons.

- Solvent Selection: Use Dimethyl sulfoxide-d₆ (DMSO-d₆) (99.9 atom % D).
 - Rationale: Chloroform-d (CDCl₃) often leads to precipitation of nitro-amides and broadens amide proton signals due to rapid exchange. DMSO-d₆ stabilizes the amide tautomer via hydrogen bonding, sharpening the signals.
- Concentration:
 - ¹H NMR: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.
 - ¹³C NMR: Dissolve 30–50 mg of sample in 0.6 mL DMSO-d₆.
- Filtration: Filter solution through a glass wool plug into a clean 5mm NMR tube to remove ferromagnetic particulates that cause line broadening.

Instrument Parameters (600 MHz equivalent)

- Temperature: 298 K (25°C).
- ¹H Acquisition:
 - Pulse: 30° pulse angle (zg30).

- Relaxation Delay (D1): 2.0 s (ensure full relaxation of aromatic protons).
- Scans (NS): 16.
- 13C Acquisition:
 - Pulse: Power-gated decoupling (zgpg30).
 - Relaxation Delay (D1): 2.0 s.
 - Scans (NS): 1024 (due to quaternary carbons and low sensitivity).

Structural Assignment Logic

1H NMR Predictive Analysis

The assignment relies on the additive chemical shift rules (Curphy-Morrison or similar increments).

- Aromatic Region (7.5 – 9.0 ppm):
 - H6 (Position 6): Located between the Amide (C1) and Nitro (C5) groups. The Nitro group is a powerful deshielder (anisotropy + induction).
 - Prediction: ~8.3 – 8.6 ppm.
 - Multiplicity: Doublet (d),
Hz (Meta-coupling to H2).
 - H2 (Position 2): Located between the Amide (C1) and Chlorine (C3). Chlorine has a weaker deshielding effect than Nitro.
 - Prediction: ~7.8 – 8.1 ppm.^[2]
 - Multiplicity: Doublet (d),
Hz.
- Aliphatic Region (2.0 – 3.0 ppm):

- Methyl (Position 4): Attached to the aromatic ring.
 - Prediction: ~2.4 – 2.5 ppm.
 - Note: May overlap with DMSO residual peak (2.50 ppm). Check for a distinct singlet slightly upfield or downfield.
- Amide Region:
 - -CONH₂: Two protons. In DMSO, restricted rotation often makes them non-equivalent (diastereotopic environment), appearing as two broad singlets between 7.5 – 8.2 ppm.

13C NMR Predictive Analysis

- Carbonyl (C=O): Most deshielded, ~165 ppm.
- C-NO₂ (C5): Strongly deshielded quaternary carbon, ~148 ppm.
- C-Cl (C3): Quaternary, ~130-135 ppm.
- C-Me (C4): Quaternary, ~135-140 ppm.
- Aromatic CH (C2, C6): 120 – 135 ppm.
- Methyl (-CH₃): ~15 – 20 ppm.

Data Summary Tables

Table 1: Predicted 1H NMR Data (DMSO-d₆)

Position	Group	Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment Logic
H6	Ar-H	8.45 \pm 0.2	Doublet (d)	-2.0 (meta)	Ortho to -NO ₂ (strong deshielding)
NH _a	Amide	8.10 \pm 0.3	Broad Singlet	-	H-bonded amide proton
H2	Ar-H	7.95 \pm 0.2	Doublet (d)	-2.0 (meta)	Ortho to -Cl (moderate deshielding)
NH _{β}	Amide	7.60 \pm 0.3	Broad Singlet	-	Non-H- bonded amide proton
Me	-CH ₃	2.45 \pm 0.1	Singlet (s)	-	Benzylic methyl

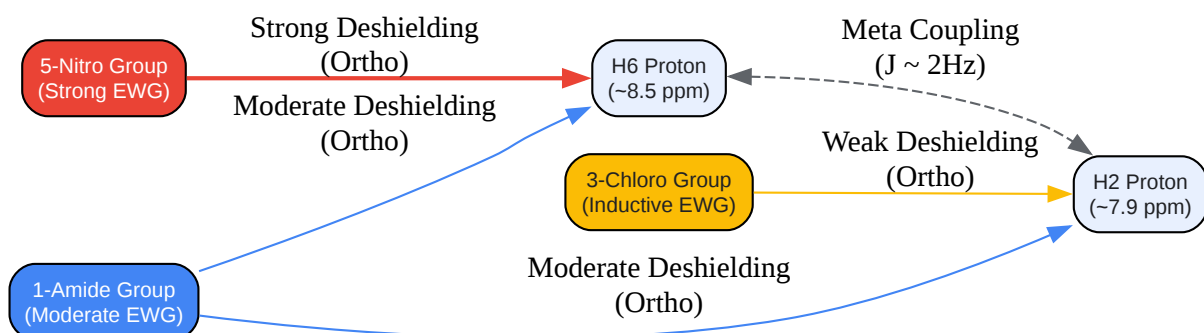
Table 2: Predicted ¹³C NMR Data (DMSO-d₆)

Position	Type	Shift (δ , ppm)	Characteristics
C=O	C=O	166.0	Weak intensity (Quaternary)
C5	C-NO ₂	148.5	Weak intensity, Deshielded
C1	C-Amide	138.0	Quaternary
C4	C-Me	134.5	Quaternary
C3	C-Cl	129.0	Quaternary
C6	CH	126.5	Strong intensity (DEPT-135 +)
C2	CH	124.0	Strong intensity (DEPT-135 +)
Me	CH ₃	19.5	Strong intensity (DEPT-135 +)

Visualization & Workflow

Structural Logic Diagram

The following diagram illustrates the electronic influences dictating the chemical shifts.

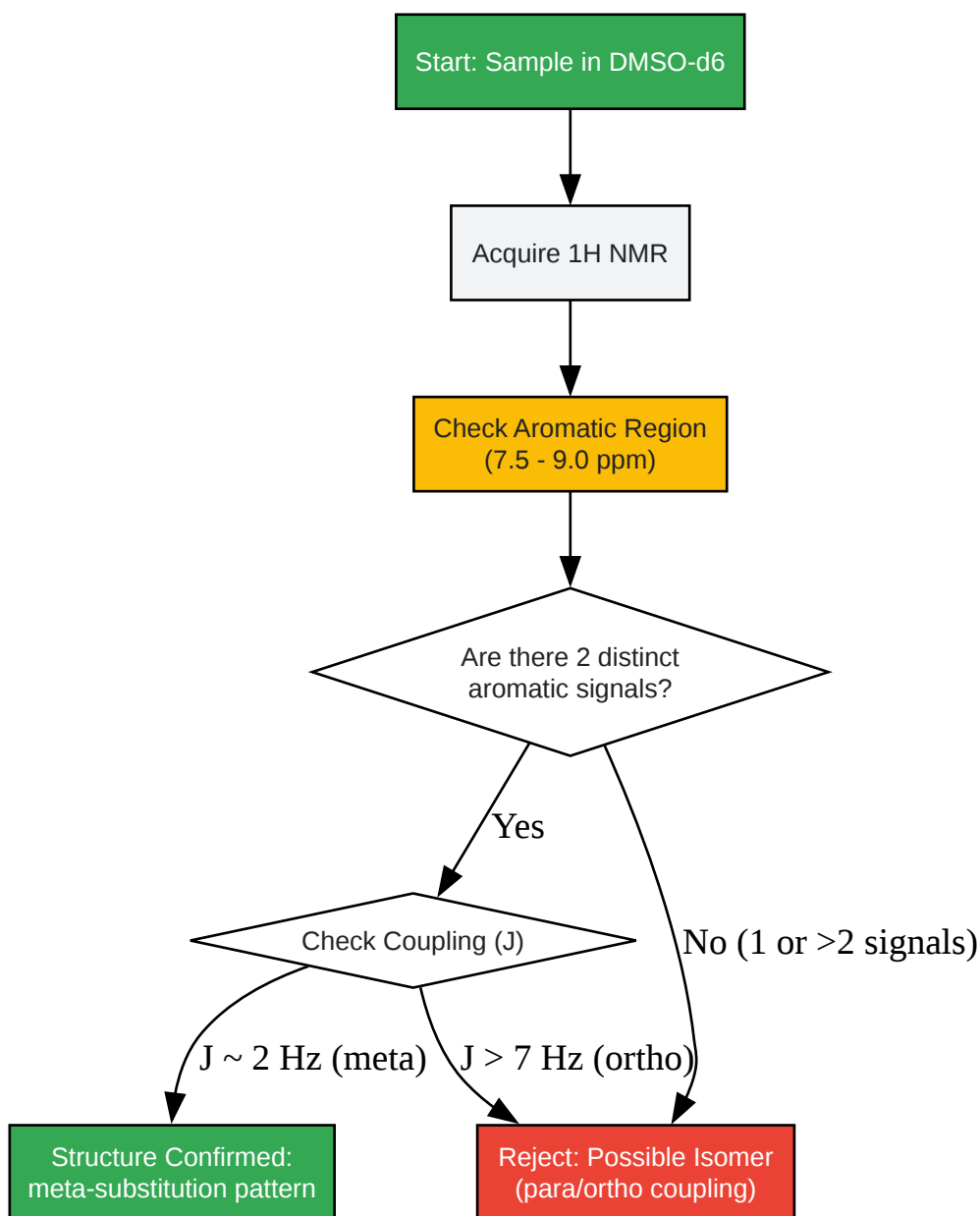


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Caption: Electronic substituent effects determining the chemical shift hierarchy of aromatic protons H6 and H2.

Validation Workflow

This flowchart outlines the decision-making process for confirming the structure.



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Caption: Step-by-step logic for validating the regioisomer based on 1H NMR coupling constants.

Troubleshooting & Impurities

- **Water Peak:** In DMSO-d₆, water appears at 3.33 ppm. If this peak is large, it may obscure the methyl signal if the methyl is unexpectedly deshielded, though usually, the methyl is at ~2.45 ppm.
- **Solvent Residual:** DMSO pentet at 2.50 ppm. Ensure the methyl singlet is distinct from this. If overlap occurs, run the sample in Acetone-d₆ (Solvent peak: 2.05 ppm) to shift the window.
- **Rotamers:** Amide protons may appear extremely broad or as double sets of peaks if rotation is slow on the NMR timescale. Heating the sample to 313 K (40°C) can coalesce these peaks into sharper signals.

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